6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid
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Overview
Description
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the desired pyridinecarboxylic acid derivative . Industrial production methods may involve optimized reaction conditions, such as the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and pyridine rings.
Common reagents used in these reactions include sodium hydride (NaH), tetrahydrofuran (THF), and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds include other quinoline and naphthyridine derivatives, which also exhibit a range of biological activities. For example:
Quinoline derivatives: Known for their antimalarial and antimicrobial properties.
Naphthyridine derivatives: Studied for their anticancer and antiviral activities.
What sets 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid apart is its unique combination of a naphthalene ring and a pyridine ring, which can lead to distinct biological activities and synthetic applications .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-10-16(17(20)21)14(9-15(19)18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
CHZYZVZLGDPJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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